N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that features a chromene core with furan substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One possible route could be:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of furan substituents: Furan rings can be introduced via cross-coupling reactions such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chromene core or furan rings can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the chromene or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-diones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: As a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Investigation of its potential as a drug candidate for various diseases.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Pharmacology: Potential therapeutic applications based on its biological activity.
Drug Development: Exploration of its efficacy and safety as a pharmaceutical agent.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide
- N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide
- N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxylate
Uniqueness
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both furan-2-yl and furan-3-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c22-15-10-17(27-16-5-2-1-4-14(15)16)19(23)21-12-20(24,13-7-9-25-11-13)18-6-3-8-26-18/h1-11,24H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWOQOJWESQRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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